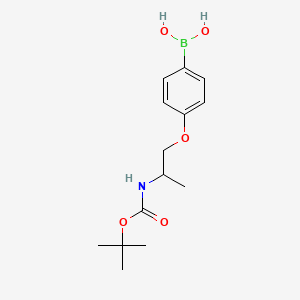
Ethyl 2-(4-bromo-3-fluoro-2-nitrophenoxy)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(4-bromo-3-fluoro-2-nitrophenoxy)acetate is an organic compound with the molecular formula C10H9BrFNO5 It is a derivative of phenoxyacetic acid, featuring a bromine, fluorine, and nitro group on the aromatic ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-bromo-3-fluoro-2-nitrophenoxy)acetate typically involves multiple steps:
Nitration: The starting material, 4-bromo-3-fluoroaniline, undergoes nitration to introduce the nitro group at the ortho position relative to the bromine atom.
Esterification: The nitro-substituted aniline is then reacted with ethyl chloroacetate in the presence of a base such as potassium carbonate to form the ethyl ester.
Phenoxy Formation: The final step involves the formation of the phenoxy linkage by reacting the ester with sodium phenoxide under suitable conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-purity reagents, and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Ethyl 2-(4-bromo-3-fluoro-2-nitrophenoxy)acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium thiocyanate.
Reduction: Hydrogen gas, palladium on carbon.
Hydrolysis: Sodium hydroxide, hydrochloric acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenoxyacetic acid derivatives.
Reduction: Formation of 2-(4-bromo-3-fluoro-2-aminophenoxy)acetic acid.
Hydrolysis: Formation of 2-(4-bromo-3-fluoro-2-nitrophenoxy)acetic acid.
科学研究应用
Ethyl 2-(4-bromo-3-fluoro-2-nitrophenoxy)acetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with anti-inflammatory or antimicrobial properties.
Material Science: Utilized in the preparation of functional materials with specific electronic or optical properties.
作用机制
The mechanism of action of Ethyl 2-(4-bromo-3-fluoro-2-nitrophenoxy)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the nitro, bromo, and fluoro groups can enhance its binding affinity and specificity towards these targets.
相似化合物的比较
Similar Compounds
Ethyl 2-(4-bromo-3-chloro-2-nitrophenoxy)acetate: Similar structure but with a chlorine atom instead of fluorine.
Ethyl 2-(4-bromo-3-fluoro-2-aminophenoxy)acetate: Similar structure but with an amino group instead of a nitro group.
Uniqueness
Ethyl 2-(4-bromo-3-fluoro-2-nitrophenoxy)acetate is unique due to the combination of bromine, fluorine, and nitro groups on the aromatic ring. This combination can impart distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.
属性
IUPAC Name |
ethyl 2-(4-bromo-3-fluoro-2-nitrophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFNO5/c1-2-17-8(14)5-18-7-4-3-6(11)9(12)10(7)13(15)16/h3-4H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNBXLPYBITJOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C(=C(C=C1)Br)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
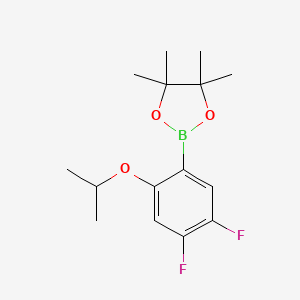

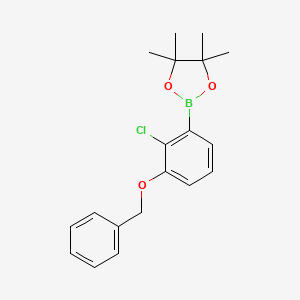
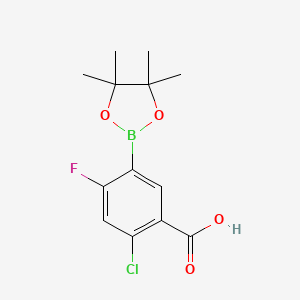
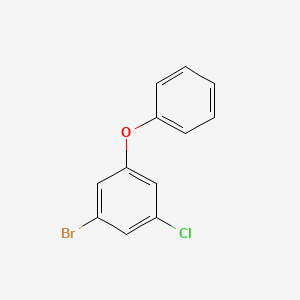

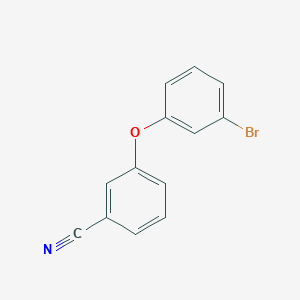
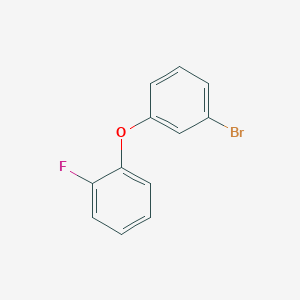
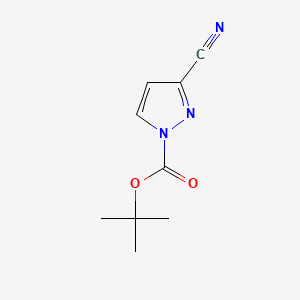
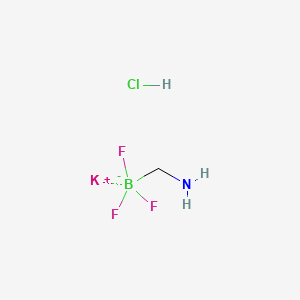
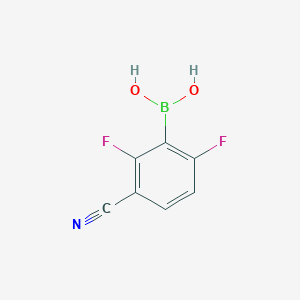
![Pyrazolo[1,5-a]pyrimidine-6-carbohydrazide](/img/structure/B8207672.png)

